Fazadinium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le bromure de fazadinium est un agent bloquant neuromusculaire non dépolarisant principalement utilisé comme relaxant musculaire pendant les interventions chirurgicales. Il agit comme un antagoniste du récepteur nicotinique de l'acétylcholine, conduisant à un blocage neuromusculaire . Ce composé est connu pour son apparition rapide et sa durée d'action relativement courte par rapport aux autres agents bloquant neuromusculaires .

Méthodes De Préparation

La synthèse du bromure de fazadinium implique la formation d'un composé azo par une réaction de diazotation. Les étapes clés comprennent :

Diazotation : Les dérivés de l'aniline sont traités avec de l'acide nitreux pour former des sels de diazonium.

Réaction de couplage : Les sels de diazonium sont ensuite couplés à des dérivés de l'imidazole pour former le composé azo.

Bromation : La dernière étape implique la bromation du composé azo pour obtenir le bromure de this compound.

Analyse Des Réactions Chimiques

Le bromure de fazadinium subit plusieurs types de réactions chimiques :

Oxydation : Le bromure de this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers produits d'oxydation.

Réduction : Le composé peut être réduit en ses dérivés aminés correspondants.

Substitution : Le bromure de this compound peut subir des réactions de substitution nucléophile, où les ions bromure sont remplacés par d'autres nucléophiles.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme l'azoture de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

Le bromure de this compound a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

Le bromure de this compound exerce ses effets en se liant de manière compétitive aux récepteurs nicotiniques de l'acétylcholine au niveau de la plaque motrice, empêchant l'acétylcholine de se lier et inhibant ainsi la transmission neuromusculaire. Cela conduit à une paralysie musculaire, ce qui est utile pendant les interventions chirurgicales . La durée d'action est plus courte chez les espèces inférieures par rapport aux primates, et le temps d'apparition est similaire à celui de la succinylcholine .

Applications De Recherche Scientifique

Key Applications

-

Surgical Anesthesia :

- Fazadinium is widely used in various surgical procedures to induce muscle relaxation, allowing for easier intubation and improved surgical access.

- Clinical trials have demonstrated that the drug can achieve satisfactory intubation conditions within a mean time of approximately 32 to 55 seconds depending on the dosage used .

- Emergency Medicine :

-

Training and Education :

- Medical teaching institutions employ this compound in training anesthesiologists, providing them with practical experience in managing neuromuscular blockade during anesthesia.

Pharmacokinetics and Clinical Findings

This compound exhibits a rapid onset of action but has a longer duration of effect compared to other neuromuscular blockers like tubocurarine. Studies indicate that the onset of paralysis occurs within two minutes after intravenous administration, with recovery taking around 50 minutes .

Clinical Trial Insights

- A study involving healthy Nigerian surgical patients showed that administration of this compound at varying doses resulted in stable hemodynamics and manageable side effects .

- The drug was associated with moderate sinus tachycardia but did not significantly affect blood pressure, indicating its relative safety in clinical use .

Market Trends and Economic Impact

The market for this compound bromide is projected to grow significantly, with estimates indicating an increase from USD 845.67 million in 2023 to USD 1,171.32 million by 2030, reflecting a compound annual growth rate (CAGR) of 4.76% . This growth is driven by:

- The increasing number of surgical procedures performed globally.

- Advancements in healthcare infrastructure.

- An escalating demand for skilled anesthetic practices.

Limitations and Challenges

Despite its benefits, the adoption of this compound faces challenges such as:

- Cost : The high expense associated with neuromuscular blockers may limit their availability in some healthcare settings.

- Regulatory Hurdles : Stringent approval processes can delay market entry for new formulations or applications.

- Side Effects : Potential adverse effects may deter some practitioners from using this agent routinely.

Mécanisme D'action

Fazadinium bromide exerts its effects by competitively binding to nicotinic acetylcholine receptors at the motor end-plate, preventing acetylcholine from binding and thereby inhibiting neuromuscular transmission. This leads to muscle paralysis, which is useful during surgical procedures . The duration of action is shorter in lower species compared to primates, and the onset time is similar to that of succinylcholine .

Comparaison Avec Des Composés Similaires

Le bromure de fazadinium est unique parmi les agents bloquant neuromusculaires en raison de son apparition rapide et de sa courte durée d'action. Les composés similaires comprennent :

Pancuronium : Un agent bloquant neuromusculaire non dépolarisant ayant une durée d'action plus longue.

Vecuronium : Un autre agent non dépolarisant ayant une durée intermédiaire.

Rocuronium : Connu pour son apparition rapide mais sa durée plus longue par rapport au bromure de this compound.

Les propriétés uniques du bromure de this compound le rendent particulièrement utile pour les procédures nécessitant une apparition rapide et une courte durée de relaxation musculaire.

Activité Biologique

Fazadinium is a neuromuscular blocking agent that has been used clinically for muscle relaxation during surgical procedures. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and various biological effects.

Overview of this compound

This compound bromide, a compound with the chemical formula C28H24Br2N6, acts as a non-depolarizing neuromuscular blocker. It is structurally related to other neuromuscular agents like atracurium and vecuronium, and it functions by competing with acetylcholine at the neuromuscular junction, leading to muscle paralysis.

Pharmacodynamics

This compound's primary mechanism of action involves antagonism at nicotinic acetylcholine receptors located at the motor end plate. This competitive inhibition prevents muscle contraction, making it effective in surgical settings where muscle relaxation is necessary.

Key Pharmacodynamic Properties

- Onset of Action : Rapid onset within minutes.

- Duration of Action : Moderate duration, allowing for controlled recovery from neuromuscular blockade.

- Reversal : Can be reversed by cholinesterase inhibitors such as neostigmine.

Pharmacokinetics

The pharmacokinetics of this compound have been studied to understand its absorption, distribution, metabolism, and excretion:

| Parameter | Value |

|---|---|

| Volume of Distribution | 0.3 L/kg |

| Clearance | 0.05 L/min/kg |

| Half-life | Approximately 30 minutes |

| Metabolism | Hepatic (via cytochrome P450) |

| Excretion | Primarily renal |

The relationship between plasma concentration and neuromuscular activity has been documented, indicating that higher concentrations correlate with increased neuromuscular blockade .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. It has shown potential in inhibiting certain bacterial strains, although the primary focus remains on its neuromuscular blocking capabilities rather than broad-spectrum antimicrobial effects.

Cytotoxicity and Antitumor Activity

This compound has been investigated for its cytotoxic effects on various tumor cell lines. In vitro studies have demonstrated that it can inhibit the growth of specific cancer cells, suggesting a potential role in cancer therapy:

- Cell Lines Tested : L1210 leukemia and P388 leukemia.

- Results : Significant inhibition of cell growth was observed at certain concentrations.

Case Studies

- Clinical Use in Surgery : A study involving patients undergoing abdominal surgery highlighted the efficacy of this compound in achieving adequate muscle relaxation with minimal side effects. Recovery times were comparable to other neuromuscular blockers used in similar settings .

- Research on Neuromuscular Blockade Reversal : Another study focused on the reversal of this compound-induced blockade using neostigmine. The results indicated a predictable recovery profile, reinforcing its clinical utility .

Propriétés

Numéro CAS |

36653-54-0 |

|---|---|

Formule moléculaire |

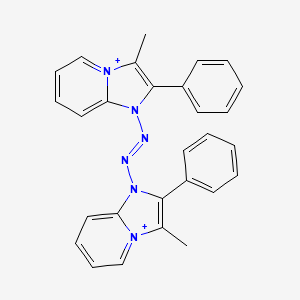

C28H24N6+2 |

Poids moléculaire |

444.5 g/mol |

Nom IUPAC |

(E)-bis(3-methyl-2-phenylimidazo[1,2-a]pyridin-4-ium-1-yl)diazene |

InChI |

InChI=1S/C28H24N6/c1-21-27(23-13-5-3-6-14-23)33(25-17-9-11-19-31(21)25)29-30-34-26-18-10-12-20-32(26)22(2)28(34)24-15-7-4-8-16-24/h3-20H,1-2H3/q+2/b30-29+ |

Clé InChI |

NJAGGYXZTILBMJ-QVIHXGFCSA-N |

SMILES |

CC1=C(N(C2=CC=CC=[N+]12)N=NN3C4=CC=CC=[N+]4C(=C3C5=CC=CC=C5)C)C6=CC=CC=C6 |

SMILES isomérique |

CC1=C(N(C2=CC=CC=[N+]12)/N=N/N3C4=CC=CC=[N+]4C(=C3C5=CC=CC=C5)C)C6=CC=CC=C6 |

SMILES canonique |

CC1=C(N(C2=CC=CC=[N+]12)N=NN3C4=CC=CC=[N+]4C(=C3C5=CC=CC=C5)C)C6=CC=CC=C6 |

Numéros CAS associés |

49564-56-9 (dibromide) |

Synonymes |

1,1'-azobis(3-methyl-2-phenylimidazo(1,2-a)pyridinium) AH 8165 AH-8165 Dazopironium diazopyronium bromide fazadinium fazadinium bromide fazadinium dibromide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.